

# Comparing the specificity of SMRT peptide across different HDAC isoforms.

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## Compound of Interest

Compound Name: SMRT peptide

Cat. No.: B15608792

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## SMRT Peptide Specificity Across HDAC Isoforms: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding specificity of the Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT) peptide across various Histone Deacetylase (HDAC) isoforms, supported by experimental data.

The interaction between the SMRT corepressor and HDACs is a critical regulatory node in gene expression. Specific domains within the SMRT protein mediate these interactions, and peptides derived from these domains are valuable tools for studying the function and therapeutic targeting of individual HDAC isoforms. This guide focuses on the differential binding of SMRT-derived peptides to members of the different HDAC classes.

## Data Summary: SMRT Peptide Binding Affinity for HDAC Isoforms

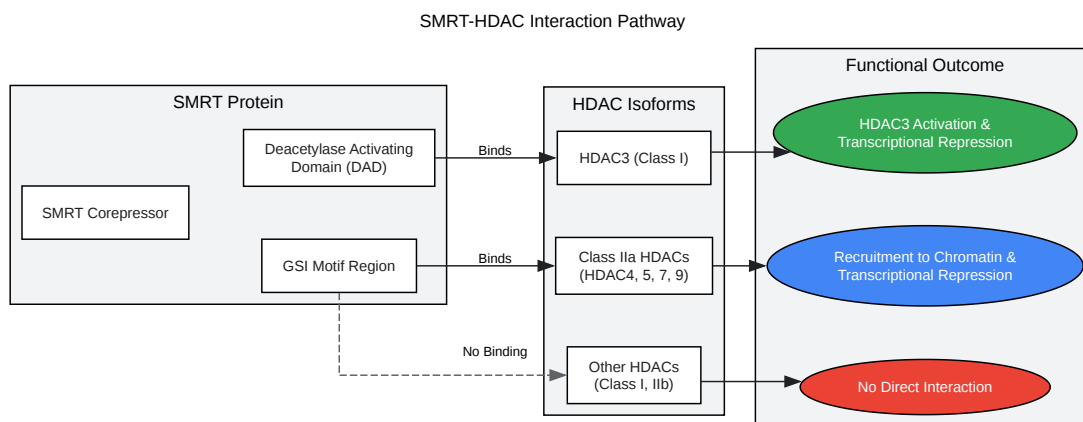
The specificity of **SMRT peptide** interactions is primarily directed towards class IIa HDACs. This interaction is mediated by a conserved Glycine-Serine-Isoleucine (GSI) motif within the SMRT protein.<sup>[1][2]</sup> In contrast, the interaction with HDAC3, a class I HDAC, is distinct and involves the Deacetylase Activating Domain (DAD) of SMRT, leading to the activation of HDAC3. Current evidence suggests a lack of direct, high-affinity binding of the GSI-containing **SMRT peptides** to other class I and class IIb HDACs.

HDAC Isoform	Class	SMRT Peptide Binding Affinity (Kd)	Method	Notes
HDAC1	I	No direct binding reported	-	The C-terminal region of SMRT (containing the GSI motif) does not interact with class I enzymes. <a href="#">[3]</a>
HDAC2	I	No direct binding reported	-	The C-terminal region of SMRT (containing the GSI motif) does not interact with class I enzymes. <a href="#">[3]</a>
HDAC3	I	Forms a stable, active complex	Co-IP	Interaction is mediated by the DAD of SMRT, not the GSI motif, and results in HDAC3 activation.
HDAC4	IIa	4-8 $\mu$ M	Fluorescence Anisotropy	Binding is mediated by the GSI motif in SMRT. <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
HDAC5	IIa	4-8 $\mu$ M	Fluorescence Anisotropy	Binding is mediated by the GSI motif in SMRT. <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
HDAC6	IIb	No direct binding reported	-	-

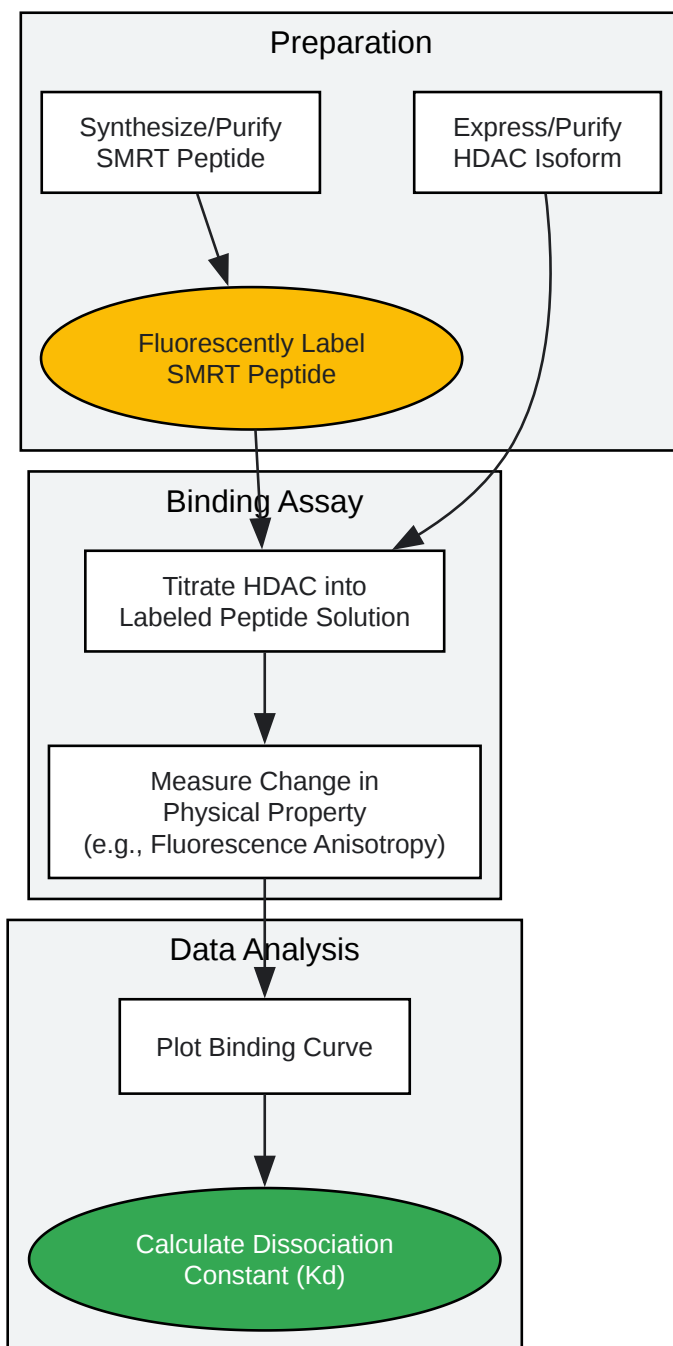
HDAC7	IIa	2.1 $\mu$ M2.8 $\mu$ M14.1 $\mu$ M4-8 $\mu$ M	SPRMSTITCFluorescence Anisotropy	Multiple studies confirm micromolar affinity via the GSI motif.[2][6]
HDAC8	I	No interaction observed	Fluorescence Anisotropy	The GSI motif-containing peptide shows no binding to this class I HDAC.[1][3]
HDAC9	IIa	4-8 $\mu$ M	Fluorescence Anisotropy	Binding is mediated by the GSI motif in SMRT.[1]
HDAC10	IIb	No direct binding reported	-	-

## Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the interaction pathways and a typical experimental workflow for determining binding affinity.



## Workflow for SMRT-HDAC Binding Affinity Assay

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